molecular formula C18H15ClN4O3 B2571139 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE CAS No. 946242-19-9

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE

Cat. No.: B2571139
CAS No.: 946242-19-9
M. Wt: 370.79
InChI Key: WQTJZNSWGULIIJ-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a chloromethoxyphenyl group, and a pyridinyl-oxadiazolyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloromethoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyridinyl-Oxadiazolyl Moiety: This can be synthesized through the reaction of a pyridine derivative with a suitable oxadiazole precursor under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-25-15-6-5-12(19)9-14(15)23-10-11(8-16(23)24)18-21-17(22-26-18)13-4-2-3-7-20-13/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTJZNSWGULIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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